molecular formula C7H13NO4 B7940085 Allyl (1,3-dihydroxypropan-2-yl)carbamate

Allyl (1,3-dihydroxypropan-2-yl)carbamate

Cat. No.: B7940085
M. Wt: 175.18 g/mol
InChI Key: NVRGNVBNGVWEEN-UHFFFAOYSA-N
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Description

Allyl (1,3-dihydroxypropan-2-yl)carbamate is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol . This compound is characterized by the presence of an allyl group, a carbamate group, and two hydroxyl groups attached to a propane backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl (1,3-dihydroxypropan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of allyl isocyanate with glycerol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to obtain high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Allyl (1,3-dihydroxypropan-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Allyl (1,3-dihydroxypropan-2-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of allyl (1,3-dihydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both allyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

prop-2-enyl N-(1,3-dihydroxypropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-2-3-12-7(11)8-6(4-9)5-10/h2,6,9-10H,1,3-5H2,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRGNVBNGVWEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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